molecular formula C9H9ClN4 B3032797 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 52476-66-1

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B3032797
CAS RN: 52476-66-1
M. Wt: 208.65 g/mol
InChI Key: ZAEUNAXJMQKCCG-UHFFFAOYSA-N
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Description

The compound "2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrimidine derivatives with potential pharmacological properties and their synthesis, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in the field of medicinal chemistry. Paper describes a two-step synthesis process for a related compound, "4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine," starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This suggests that the synthesis of the compound might also involve a multi-step process starting from similar pyrazole carboxylate precursors. The synthesis process is crucial for obtaining compounds with high purity and yield, which can then be used for further pharmacological studies.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the chemical properties and biological activity of these compounds. In paper , the authors discuss the characterization of synthesized compounds using various techniques, including FT-IR, FT-Raman, NMR, X-ray diffraction, and mass spectrometry. These techniques are essential for confirming the structure of synthesized compounds, including the one , and for understanding their molecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which can be used to modify their structure and enhance their biological activity. Paper describes the nucleophilic substitution reaction of a related compound to produce a 4-substituted product. This indicates that the compound "2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine" could also be modified through similar reactions to obtain derivatives with different substituents, potentially leading to compounds with varied pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the substituents on the pyrimidine ring. Although the papers provided do not directly discuss the physical and chemical properties of the specific compound , paper mentions the antiviral properties of a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, highlighting the importance of functional groups in determining the biological activity of these compounds.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : Research shows the synthesis of pyrimidine linked pyrazol-3-yl amines using microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, demonstrating significant bioactivity. The study indicates a relationship between structure and biological activity, emphasizing the role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in conferring these properties (Deohate & Palaspagar, 2020).

  • Antimicrobial Properties of Polysubstituted Pyrimidines : Another study synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and tested them for antimicrobial activity. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group linked to the carbon C-9 of the pyrimidine was found to be crucial for their bioactivity (Sirakanyan et al., 2021).

  • Enaminonitrile in Heterocyclic Synthesis : Utilizing enaminonitriles, a variety of pyrazole, pyridine, and pyrimidine derivatives were synthesized, showcasing the versatility of this compound class in constructing complex heterocycles. This work underscores the importance of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine and related structures in medicinal chemistry (Fadda et al., 2012).

Synthesis of Polysubstituted Derivatives

  • Polysubstituted Pyridopyrimidines and Pyrazoles : The study explores the synthesis of polysubstituted pyridopyrimidines and pyrazoles, indicating the role of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine in the formation of complex heterocyclic structures with potential pharmacological applications (Kolesnyk et al., 2020).

Interaction with Biological Macromolecules

  • Interaction with Bovine Serum Albumin : Research on pyrazolo[1,5-a]pyrimidine derivatives interacting with bovine serum albumin (BSA) reveals that these compounds can effectively quench the intrinsic fluorescence of BSA through a static quenching process. This interaction plays a crucial role in the drug's bioavailability and efficacy (He et al., 2020).

properties

IUPAC Name

2-chloro-4-(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)8-3-4-11-9(10)12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEUNAXJMQKCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647495
Record name 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

CAS RN

52476-66-1
Record name 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52476-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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